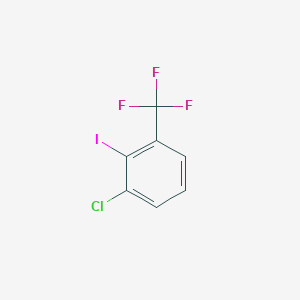

3-Chloro-2-iodobenzotrifluoride

Description

Significance of Polyhalogenated Benzotrifluorides in Organic Chemistry

Polyhalogenated benzotrifluorides are aromatic compounds that feature a trifluoromethyl group and multiple halogen atoms attached to a benzene (B151609) ring. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the aromatic ring, making it more electron-deficient. industrialchemicals.gov.au This deactivation towards electrophilic attack, coupled with the chemical stability of the C-F bond, imparts a unique reactivity profile to these molecules. industrialchemicals.gov.au

These compounds are widely utilized as intermediates and building blocks in the synthesis of a diverse array of more complex molecules. rrkchem.com Their applications span various sectors, including the development of pharmaceuticals and agrochemicals, where the presence of fluorine can enhance metabolic stability and binding affinity to biological targets. The differential reactivity of the various halogen substituents allows for selective transformations, making them versatile synthons in cross-coupling reactions and other carbon-carbon and carbon-heteroatom bond-forming strategies.

Overview of Research Trajectories for 3-Chloro-2-iodobenzotrifluoride

While extensive, peer-reviewed research specifically detailing the applications of this compound is not yet abundant in the public domain, its commercial availability from specialized chemical suppliers suggests its use in proprietary research and development, likely within the pharmaceutical and agrochemical industries. aboundchem.com The research trajectories for this compound can be inferred from the well-established chemistry of its constituent functional groups.

Given the presence of both chloro and iodo substituents, a primary area of investigation is its use in sequential and site-selective cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in common catalytic systems, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This reactivity difference allows for the selective functionalization at the 2-position, followed by a subsequent transformation at the 3-position, enabling the controlled and stepwise construction of complex molecular architectures.

Structural Basis for Unique Reactivity and Synthetic Utility of this compound

The unique reactivity of this compound is a direct consequence of the electronic and steric effects of its substituents. The trifluoromethyl group at the 1-position is a powerful electron-withdrawing group, which deactivates the entire benzene ring to electrophilic substitution but activates it towards nucleophilic aromatic substitution.

The placement of the iodo and chloro groups ortho to each other introduces significant steric hindrance around this region of the molecule. This steric crowding can influence the preferred conformations of the molecule and the accessibility of the adjacent reaction sites to catalysts and reagents. nih.gov Electronically, both halogens are electron-withdrawing via induction, further contributing to the electron-deficient nature of the aromatic ring. The greater polarizability and weaker bond strength of the C-I bond compared to the C-Cl bond are the principal factors governing its preferential reactivity in metal-catalyzed cross-coupling reactions.

This specific arrangement of a highly reactive iodine atom, a less reactive chlorine atom, and a strongly activating trifluoromethyl group on a benzene ring makes this compound a valuable and specialized intermediate for the synthesis of intricately substituted aromatic compounds.

Compound Data

Below are tables detailing the properties of this compound and related isomers for comparison.

Table 1: Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 203626-41-9 | rrkchem.comaboundchem.com |

| Molecular Formula | C₇H₃ClF₃I | rrkchem.comaboundchem.com |

| Molecular Weight | 306.45 g/mol | rrkchem.comaboundchem.com |

| Purity | ≥95% | aboundchem.com |

Table 2: Comparative Properties of Chloro-iodobenzotrifluoride Isomers Interactive Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 203626-41-9 | C₇H₃ClF₃I | 306.45 |

| 4-Chloro-3-iodobenzotrifluoride | 672-57-1 | C₇H₃ClF₃I | 306.451 |

| 3-Chloro-5-iodobenzotrifluoride | 1189352-83-7 | C₇H₃ClF₃I | 306.45 |

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-iodo-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3I/c8-5-3-1-2-4(6(5)12)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEWCYWSKUHXVED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590606 | |

| Record name | 1-Chloro-2-iodo-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203626-41-9 | |

| Record name | 1-Chloro-2-iodo-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203626-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-iodo-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 2 Iodobenzotrifluoride and Its Derivatives

Advanced Synthetic Routes to 3-Chloro-2-iodobenzotrifluoride

The synthesis of this compound requires meticulous control over the regiochemistry of halogenation and trifluoromethylation. The following sections explore plausible and advanced strategies for assembling this specific molecule.

Directed Halogenation Strategies

Directed ortho metalation (DoM) stands out as a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This technique utilizes a directing metalation group (DMG) that complexes with an organolithium reagent, typically n-butyllithium or sec-butyllithium, to facilitate deprotonation at the adjacent ortho position. wikipedia.orguwindsor.cabaranlab.org The resulting aryllithium intermediate can then be trapped by an electrophile to introduce a substituent with high precision. wikipedia.org

For the synthesis of this compound, a hypothetical route could begin with a suitably substituted benzotrifluoride (B45747) bearing a potent DMG. For instance, starting with an amide or a methoxy (B1213986) group positioned on the ring, lithiation can be directed to a specific adjacent carbon. While the trifluoromethyl (CF₃) group itself is a weak directing group, its strong inductive electron-withdrawing nature can increase the acidity of ortho-protons, influencing the site of metalation. uwindsor.caharvard.edu

A potential DoM approach could involve starting with 3-chlorobenzotrifluoride (B146439). The chloro group can act as a directing group, although it is weaker than others like amides or methoxy groups. By employing a strong lithium amide base, such as lithium diisopropylamide (LDA), it may be possible to achieve metalation at the C-2 position, between the chloro and trifluoromethyl substituents. This is facilitated by the cumulative acidifying effect of the two adjacent electron-withdrawing groups. Subsequent quenching of the resulting organolithium species with an iodinating agent, such as molecular iodine (I₂) or 1,2-diiodoethane, would install the iodine atom at the desired C-2 position.

Regioselective Iodination and Chlorination Approaches

Achieving the 1-chloro-2-iodo substitution pattern on a benzotrifluoride ring via classical electrophilic aromatic substitution is challenging due to the directing effects of the substituents. The CF₃ group is a powerful meta-director for electrophilic reactions. chemimpex.com Consequently, the direct chlorination of benzotrifluoride with a Lewis acid catalyst like ferric chloride predominantly yields 3-chlorobenzotrifluoride. chemicalbook.com Subsequent electrophilic iodination of 3-chlorobenzotrifluoride would be governed by the directing effects of both the existing chloro group (ortho, para-directing) and the CF₃ group (meta-directing), making the formation of the 2-iodo isomer highly unlikely.

A more viable and highly regioselective method involves the Sandmeyer reaction, which transforms an aryl amine into an aryl halide via a diazonium salt intermediate. wikipedia.orglscollege.ac.in This approach offers access to substitution patterns that are not achievable through direct electrophilic substitution. organic-chemistry.org

A plausible synthetic sequence for this compound using this strategy would start with an appropriately substituted aniline (B41778), namely 2-amino-3-chlorobenzotrifluoride. The synthesis of this specific isomer has been reported as a byproduct in the chlorination of o-aminobenzotrifluoride. google.comgoogle.com

The synthesis would proceed as follows:

Diazotization: 2-Amino-3-chlorobenzotrifluoride is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form the corresponding diazonium salt.

Iodination: The diazonium salt is then treated with a solution of potassium iodide (KI). In this variation of the Sandmeyer reaction, the diazonium group is replaced by iodine, yielding the target molecule, this compound. This reaction often proceeds without the need for a copper catalyst. organic-chemistry.org

This Sandmeyer approach provides an unambiguous route to the desired isomer, contingent on the availability of the 2-amino-3-chlorobenzotrifluoride precursor.

Trifluoromethylation Protocols in Benzene (B151609) Ring Functionalization

An alternative strategy involves introducing the trifluoromethyl group onto a pre-functionalized aromatic ring. This approach leverages modern trifluoromethylation methods, which have become increasingly sophisticated and accessible. The starting material for this route would be a derivative of 1-chloro-2-iodobenzene, such as 3-amino-2-chloro-6-iodotoluene or a related aniline.

Recent advances have led to the development of Sandmeyer-type trifluoromethylation reactions. organic-chemistry.orgnih.gov These methods allow for the conversion of an aryl amine to a benzotrifluoride. In a typical procedure, an arylamine is converted to its diazonium salt and then treated with a trifluoromethyl source in the presence of a copper catalyst. organic-chemistry.org

A proposed pathway is:

Start with a precursor like 1-chloro-2-iodo-3-nitrobenzene.

Reduce the nitro group to an amine to form 3-amino-1-chloro-2-iodobenzene.

Perform a Sandmeyer trifluoromethylation. The amine is converted to a diazonium salt and subsequently reacted with a trifluoromethylating agent, such as trimethyl(trifluoromethyl)silane (TMSCF₃), and a copper catalyst. organic-chemistry.org This introduces the CF₃ group to yield this compound. This method tolerates various functional groups, including halogens. organic-chemistry.org

Preparation of Related Benzotrifluoride Derivatives

The synthesis of this compound is dependent on the availability of various halogenated and trifluoromethylated precursors. The following sections detail the foundational reactions used to create these essential building blocks.

Fluorination Reactions for Benzotrifluoride Scaffolds

The industrial production of benzotrifluorides typically involves the halogen exchange reaction of a corresponding benzotrichloride (B165768) derivative with hydrogen fluoride (B91410) (HF). This reaction can be performed in either the liquid or gas phase and is often facilitated by a catalyst.

The general reaction is: Ar-CCl₃ + 3 HF → Ar-CF₃ + 3 HCl

Various patents describe specific conditions for this transformation, highlighting different catalysts and reaction parameters to optimize yield and purity. The reaction can be carried out in the presence of catalysts like aluminum fluoride or antimony salts. Gas-phase reactions are often performed at elevated temperatures.

Below is a table summarizing conditions from selected patents for the synthesis of benzotrifluoride and its derivatives.

| Patent | Starting Material | Reagent | Catalyst | Phase | Temperature (°C) | Pressure | Key Findings |

| US4242286A | Benzotrichloride | Hydrogen Fluoride | Aluminum Fluoride | Gas | 200 - 450 | Atmospheric | Overcomes drawbacks of liquid-phase reactions by using a gas-phase process with an aluminum fluoride catalyst. wikipedia.org |

| US4365101A | Benzotrichloride | Hydrogen Fluoride | None (in presence of Cl₂) | Gas | 250 - 600 | Not specified | Reaction is accelerated by the presence of elemental chlorine in the absence of a traditional catalyst. researchgate.net |

| US3950445A | Benzotrichloride | Hydrogen Fluoride | Aluminum chloride and activated charcoal | Liquid | 85 - 100 | 20 - 45 atm | High-pressure liquid-phase process using a mixed catalyst system. nist.gov |

| CN102924226A | p-Chlorobenzotrichloride | Hydrogen Fluoride | Lewis Acid (e.g., SbCl₅) | Liquid | 60 - 80 | 0.5 - 2.0 MPa | Describes a continuous liquid-liquid fluorination process under pressure. organic-chemistry.org |

This table is interactive. Click on the patent numbers for more details.

Synthesis of Halogenated Toluene (B28343) Precursors

The synthesis of halogenated benzotrifluorides often begins with the corresponding halogenated toluene. For this compound, a key precursor is 3-chloro-2-iodotoluene (B1584102). nih.govnist.gov The synthesis of such precursors involves standard aromatic substitution reactions.

A logical route to 3-chloro-2-iodotoluene is:

Nitration of o-chlorotoluene: The starting material, o-chlorotoluene, undergoes nitration to introduce a nitro group.

Reduction: The resulting nitro-chlorotoluene isomer is reduced to the corresponding aniline, 3-chloro-2-methylaniline.

Sandmeyer Iodination: The aniline is then subjected to a Sandmeyer reaction. It is first converted to a diazonium salt, which is subsequently treated with potassium iodide to install the iodine atom at the C-2 position, affording 3-chloro-2-iodotoluene.

Once the substituted toluene is obtained, it must be converted to the benzotrichloride derivative before fluorination. This is accomplished through free-radical chlorination of the methyl group. The toluene derivative is treated with chlorine gas under UV light or with a radical initiator, leading to the exhaustive chlorination of the methyl group to form the trichloromethyl (-CCl₃) group, yielding 3-chloro-2-iodobenzotrichloride. This product then serves as the direct precursor for fluorination to this compound as described in section 2.2.1.

Green Chemistry Approaches in this compound Synthesis

The traditional synthesis of this compound typically involves a Sandmeyer-type reaction, which often utilizes harsh acidic conditions, stoichiometric copper salts, and generates significant waste, posing environmental concerns. organic-chemistry.orgacs.org In recent years, considerable research has been directed towards developing more environmentally benign methods for the synthesis of aryl iodides, which can be applied to the production of this compound. These green chemistry approaches focus on milder reaction conditions, the use of less toxic reagents, and the reduction of waste.

One promising green alternative to the classic Sandmeyer reaction involves the use of in situ generated diazonium salts under milder conditions. For instance, the diazotization of anilines can be achieved using sodium nitrite in the presence of a solid acid catalyst like silica (B1680970) sulfuric acid, followed by iodination with potassium iodide under solvent-free conditions at room temperature. This method avoids the use of strong mineral acids and simplifies the work-up procedure.

Another green approach involves the use of ionic liquids as reaction media. For example, a task-specific ionic liquid can act as both the reaction medium and the nitrosonium source for diazotization, followed by reaction with an iodide source. This can lead to higher yields and selectivity, and the ionic liquid can often be recycled.

A comparative overview of traditional versus greener methods for the synthesis of aryl iodides, applicable to this compound, is presented in the table below.

| Feature | Traditional Sandmeyer Reaction | Green Chemistry Approaches |

| Acid | Strong mineral acids (e.g., H2SO4, HCl) | Solid acids (e.g., silica sulfuric acid), milder acids |

| Solvent | Often aqueous, can involve organic solvents | Solvent-free conditions, ionic liquids, water |

| Catalyst | Stoichiometric copper(I) salts | Often catalyst-free or use of recyclable catalysts |

| Temperature | Typically low temperatures (0-5 °C) | Room temperature |

| Waste | Significant acidic and copper-containing waste | Reduced waste generation |

| Procedure | Multi-step with isolation of diazonium salt | Often one-pot procedures |

Detailed research findings have highlighted several specific green methodologies. For example, the diazotization-iodination of aromatic amines can be efficiently carried out using sodium nitrite and potassium iodide with p-toluenesulfonic acid in acetonitrile (B52724) at room temperature, offering good yields for a range of substrates. organic-chemistry.org Another innovative method utilizes a sulfonic acid-based cation-exchange resin as a recyclable proton source for the one-pot diazotization-iodination of aromatic amines in water. organic-chemistry.org These examples underscore the progress in developing practical and more sustainable synthetic routes for aryl iodides.

Reactivity and Mechanistic Studies of 3 Chloro 2 Iodobenzotrifluoride

Halogen-Directed Reactivity in Aromatic Systems

The reactivity of the aromatic ring in 3-Chloro-2-iodobenzotrifluoride is profoundly influenced by the nature and position of its halogen and trifluoromethyl substituents. These groups modulate the electron density of the ring and provide specific sites for chemical transformation.

In transition-metal-catalyzed cross-coupling reactions, the carbon-halogen bond's strength and reactivity are paramount. For aryl halides, the reactivity trend is generally I > Br > Cl > F. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This substantial difference in reactivity is the cornerstone of chemoselective functionalization of polyhalogenated aromatic compounds.

In the case of this compound, palladium-catalyzed reactions such as Sonogashira, Suzuki, or Heck couplings will overwhelmingly favor oxidative addition at the C-I bond at the 2-position. The C-Cl bond at the 3-position remains intact under conditions optimized for C-I bond cleavage. This predictable regioselectivity allows for the stepwise and site-specific introduction of different functional groups. For instance, a Sonogashira coupling will selectively replace the iodine atom, leaving the chlorine atom available for a subsequent, typically more forcing, cross-coupling reaction. This differential reactivity is a powerful tool for synthesizing polysubstituted benzene (B151609) derivatives with precise control over the substitution pattern. nih.gov

The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group, primarily through a strong inductive effect (-I). nih.gov Its presence at the 1-position of the ring significantly lowers the electron density of the entire aromatic system. This deactivation has several important consequences:

Activation for Cross-Coupling: The electron-withdrawing nature of the -CF₃ group enhances the electrophilicity of the carbon atoms attached to the halogens. This makes the oxidative addition step in palladium-catalyzed cross-coupling cycles more favorable, often leading to faster reaction rates compared to electron-neutral or electron-rich analogues. nih.gov

Steric Hindrance: Positioned ortho to the iodine atom, the trifluoromethyl group introduces a degree of steric bulk. This steric hindrance can influence the approach of the catalytic complex and may affect the efficiency of the oxidative addition step. The choice of ligand on the palladium catalyst can be critical; bulky ligands may be required to facilitate the reaction effectively by creating a more reactive, coordinatively unsaturated palladium species. libretexts.org

The combination of these electronic and steric factors makes this compound a highly activated yet selective substrate for a range of chemical transformations.

Cross-Coupling Reactions of this compound

The inherent reactivity profile of this compound makes it an ideal substrate for sequential cross-coupling strategies. The ability to selectively functionalize the C-I bond is most prominently exploited in palladium-catalyzed reactions.

The Sonogashira reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is a cornerstone of modern organic synthesis. wikipedia.org For this compound, this reaction provides a direct route to 2-alkynyl-3-chlorobenzotrifluoride derivatives, which are versatile intermediates for pharmaceuticals and materials science. nih.gov The reaction proceeds with excellent selectivity for the C-I bond, leveraging its higher reactivity over the C-Cl bond. rsc.org

While the classic Sonogashira reaction employs both palladium and a copper(I) co-catalyst, copper-free variants have gained prominence to avoid the formation of undesired alkyne homocoupling (Glaser coupling) products and to simplify purification. rsc.org The mechanism of the copper-free Sonogashira reaction is centered on a single palladium catalytic cycle.

The generally accepted mechanism proceeds through the following key steps:

Reductive Elimination/Precatalyst Activation: If starting with a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it is first reduced in situ to the active Pd(0) species. acs.org

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the highly reactive C-I bond of this compound to form a Pd(II)-aryl intermediate.

Deprotonation/Alkyne Binding: In the presence of a base (typically an amine), the terminal alkyne is deprotonated to form an acetylide. This species then coordinates to the palladium center.

Reductive Elimination: The aryl and alkynyl groups on the palladium center couple and are eliminated from the metal, forming the final product. This step regenerates the Pd(0) catalyst, allowing the cycle to continue. acs.orgresearchgate.net

Studies using techniques like ESI-MS have been employed to identify key intermediates in the catalytic cycle, providing evidence for the proposed pathways. researchgate.net

The efficiency and outcome of the Sonogashira coupling are highly dependent on the choice of ligands and solvents.

Ligand Effects: The ligands coordinated to the palladium center are crucial for stabilizing the catalyst and modulating its reactivity. libretexts.org

Phosphine (B1218219) Ligands: Triphenylphosphine (PPh₃) is a classic ligand, but more electron-rich and sterically bulky phosphine ligands can often accelerate the oxidative addition and reductive elimination steps, leading to more efficient catalysis. libretexts.org

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful ligands for palladium-catalyzed coupling reactions. They form very stable complexes with palladium and can be highly effective in copper-free Sonogashira protocols, sometimes allowing for lower catalyst loadings. nih.gov

| Ligand Type | Example | General Effect on Sonogashira Coupling |

| Monodentate Phosphines | PPh₃, P(t-Bu)₃ | Standard ligands; bulky, electron-rich variants like P(t-Bu)₃ can increase reaction rates. libretexts.org |

| Bidentate Phosphines | dppf, dppe | Can provide extra stability to the palladium center. |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Form highly stable and active catalysts, often effective in copper-free systems. nih.gov |

Solvent and Base Effects: The reaction medium plays a critical role.

Solvents: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) can enhance reaction rates by solvating and stabilizing charged intermediates in the catalytic cycle. lucp.net However, non-polar solvents like toluene (B28343) or ethereal solvents like tetrahydrofuran (B95107) (THF) are also widely and effectively used. lucp.nettcichemicals.com The choice can depend on the solubility of the substrates and reagents.

Bases: An amine base, such as triethylamine (B128534) or diisopropylethylamine, is commonly used. It serves not only to neutralize the hydrogen halide byproduct but also to facilitate the deprotonation of the terminal alkyne. wikipedia.org In some protocols, inorganic bases like potassium or cesium carbonate are employed, particularly in copper-free systems. rsc.org

| Solvent | Base | General Observations |

| Toluene | Triethylamine (TEA) | A common non-polar combination; good for many standard couplings. lucp.net |

| Tetrahydrofuran (THF) | Triethylamine (TEA) | A polar aprotic solvent, often used for its good solvating properties. tcichemicals.com |

| Dimethylformamide (DMF) | Piperidine / TEA | A highly polar aprotic solvent that can accelerate rates by stabilizing polar intermediates. lucp.net |

| Isopropanol | K₂CO₃ | An example of an alcohol solvent with an inorganic base, effective in some copper-free protocols. rsc.org |

Heck Reaction Applications with this compound Analogs

The Heck reaction, a cornerstone of carbon-carbon bond formation, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. libretexts.org The reactivity of the carbon-halogen bond in the Heck reaction generally follows the trend I > Br > Cl, making the iodo-substituted position of 2-iodobenzotrifluoride (B1329320) analogs the primary site of reaction.

The oxidative Heck reaction is a variation that starts from an organometallic species and an alkene, with an oxidant regenerating the active palladium catalyst. organic-chemistry.org A significant advancement in this area is the development of chelate-controlled reactions, which offer high levels of regio- and stereoselectivity. organic-chemistry.orgnih.gov In the context of analogs of this compound, such as those with proximal oxygen or nitrogen functionalities, chelation to the palladium center can direct the insertion of the alkene, leading to the formation of internal E-olefins with high selectivity. organic-chemistry.org This approach avoids the common issue of Pd-H isomerization. nih.gov

A general and highly selective chelate-controlled intermolecular oxidative Heck reaction has been demonstrated with a variety of non-resonance stabilized α-olefin substrates and organoboron reagents. nih.gov This method, employing a Pd(II)/bis-sulfoxide catalyst system, has proven effective for substrates with nearby heteroatoms capable of forming five- and six-membered chelation intermediates, thus directing the regioselectivity of the arylation. organic-chemistry.org

Below is a table illustrating the effect of different directing groups on the yield of oxidative Heck reactions of arylboronic acids with electron-rich olefins, which is relevant to the behavior of functionalized benzotrifluoride (B45747) analogs.

| Directing Group | Olefin Substrate | Product Yield (%) | Reference |

| -OH | 1-octen-3-ol | 85 | organic-chemistry.org |

| -NHBoc | N-Boc-allylamine | 78 | organic-chemistry.org |

| -OAllyl | Allyl phenyl ether | 75 | organic-chemistry.org |

This table is representative of chelate-controlled oxidative Heck reactions and is not specific to this compound.

The intramolecular Heck reaction provides a powerful tool for the synthesis of carbo- and heterocyclic ring systems. wikipedia.orgchim.itresearchgate.net This reaction can proceed through neutral, cationic, or anionic pathways, depending on the substrates and reaction conditions. princeton.edu For analogs of this compound containing an appropriately positioned alkene moiety, intramolecular cyclization can be achieved.

The regioselectivity of the intramolecular Heck reaction is often governed by steric factors, with a preference for exo cyclization to form five- and six-membered rings. wikipedia.orgprinceton.edu However, the formation of endo products can be favored in the synthesis of larger rings. princeton.edu The synthesis of various heterocyclic compounds, such as indoles and carbolinones, has been successfully achieved using intramolecular Heck reactions of iodoaryl derivatives. researchgate.net

The following table summarizes typical conditions for intramolecular Heck reactions leading to heterocyclic systems, which could be applied to analogs of this compound.

| Substrate Type | Catalyst | Ligand | Base | Solvent | Product Type | Reference |

| N-allyl-2-iodoaniline | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | Dihydroquinoline | chim.it |

| 2-iodo-N-allylbenzamide | Pd(OAc)₂ | (o-tol)₃P | K₂CO₃ | Acetonitrile | Isoquinolinone | chim.it |

| 2-Iodo-N-allylbenzylamine | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | Dihydroisoquinoline | chim.it |

This table presents general conditions for intramolecular Heck reactions and is not specific to this compound.

Emerging Trends in Metal-Catalyzed Cross-Coupling

Beyond palladium, other transition metals are emerging as effective catalysts for cross-coupling reactions. Nickel, for example, is a more earth-abundant and cost-effective alternative that has shown promise in the coupling of aryl halides. Transition-metal-free cross-coupling reactions are also gaining attention as a greener alternative, though they often require harsh conditions. researchgate.nettib.euspringernature.comdntb.gov.uaresearchgate.net

Recent research has focused on developing ligand-free catalytic systems, which offer advantages in terms of cost, stability, and ease of separation. While much of this work has focused on more common aryl halides, the principles are being extended to more complex substrates like polyhalogenated benzotrifluorides.

Nucleophilic Substitution Reactions and Related Pathways

Nucleophilic substitution on aromatic rings can occur through various mechanisms, including the radical-nucleophilic substitution (SRN1) pathway.

The SRN1 reaction is a chain process involving radical and radical anion intermediates. It is particularly effective for aryl halides that are unreactive in traditional SNAr reactions. The mechanism is initiated by the transfer of an electron to the aryl halide, which then expels the halide ion to form an aryl radical. This radical then reacts with a nucleophile, and the resulting radical anion propagates the chain. dalalinstitute.com

For a molecule like this compound, the greater lability of the C-I bond suggests that SRN1 reactions would preferentially occur at the 2-position. These reactions are often stimulated by light (photostimulation). While specific studies on this compound are scarce, research on related heteroaromatic halides has shown that the choice of solvent and nucleophile significantly impacts the reaction outcome.

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. researchgate.nettib.euspringernature.comdntb.gov.uaresearchgate.net However, the trifluoromethyl group can be a valuable synthetic handle if one or more C-F bonds can be selectively functionalized. Transition-metal-free methods for C-F bond activation are an area of active research, often employing strong Lewis acids or photoredox catalysis. researchgate.nettib.euspringernature.comdntb.gov.uaresearchgate.net

In the context of trifluoromethylated aromatics, the presence of other functional groups can influence the reactivity of the C-F bonds. For instance, an ortho-hydrosilyl group has been shown to facilitate C-F bond transformations in benzotrifluorides. researchgate.net While direct C-F bond activation in this compound would likely require harsh conditions and compete with reactions at the C-Cl and C-I bonds, the development of more selective methods remains a key goal in synthetic chemistry.

Halogen Dance Reactions Involving Benzotrifluoride Derivatives

The "halogen dance" is a fascinating and synthetically useful isomerization reaction in which a halogen atom on an aromatic or heteroaromatic ring migrates to a different position on the same ring. rsc.orgnih.gov This process is typically catalyzed by a strong base and proceeds through a series of deprotonation and halogenation steps involving organometallic intermediates. whiterose.ac.ukutexas.edu The study of halogen dance reactions on benzotrifluoride derivatives, such as this compound, provides insight into the interplay of electronic and steric effects on the stability and reactivity of halogenated aromatic compounds.

Base-Catalyzed Halogen Migration in Iodoarenes

Base-catalyzed halogen migration in iodoarenes is a well-documented phenomenon. The reaction is initiated by deprotonation of an aromatic C-H bond by a strong base, often a lithium amide like lithium diisopropylamide (LDA), to form an aryllithium intermediate. kobe-u.ac.jp This intermediate can then undergo a series of equilibria involving halogen-lithium exchange, leading to the migration of the iodine atom.

In the context of a substituted iodobenzotrifluoride, the regioselectivity of the initial deprotonation is crucial and is directed by the substituents on the aromatic ring. The most acidic proton is typically abstracted. Once the aryllithium is formed, it can exist in equilibrium with other isomeric aryllithium species through intramolecular or intermolecular halogen transfer. The thermodynamic stability of the various possible aryllithium intermediates often dictates the final product distribution. kobe-u.ac.jp

The general sequence for a base-catalyzed halogen dance in an iodoarene can be summarized as follows:

Deprotonation: A strong base abstracts a proton from the aromatic ring to form an aryllithium species.

Halogen-Lithium Exchange: The initially formed aryllithium can abstract the iodine from another molecule of the starting material or an intermediate, leading to a new aryliodide and a new aryllithium.

Isomerization: A cascade of such exchanges can lead to the migration of the iodine atom to a thermodynamically more stable position. whiterose.ac.uk

Quenching: The reaction is terminated by the addition of an electrophile, which can be a proton source (like water) or other electrophilic reagents.

The table below illustrates typical conditions and outcomes for base-catalyzed halogen migrations in related iodoaromatic systems.

| Starting Material | Base | Conditions | Major Product(s) |

| 2-Iodothiophene | LDA | THF, -78 °C to 0 °C | 3-Iodothiophene |

| 2,5-Dibromopyrrole | LDA | THF, 0 °C | 2,4-Dibromopyrrole. kobe-u.ac.jp |

| 2,3-Dihalopyridines | LDA | THF, -20 °C | Halogen scrambled pyridines. researchgate.net |

This table presents illustrative data from related systems to provide context for the reactivity of this compound.

Role of Trifluoromethyl Group in Inducing Halogen Dance

The trifluoromethyl (-CF3) group exerts a powerful influence on the reactivity of aromatic rings, which is highly relevant to halogen dance reactions. wikipedia.org Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine atoms, significantly impacts the acidity of aromatic protons and the stability of intermediates. wikipedia.org

Key effects of the trifluoromethyl group include:

Increased Acidity of Ring Protons: The -CF3 group increases the acidity of the protons on the benzotrifluoride ring, particularly at the ortho and para positions, due to its strong inductive effect (-I effect). This facilitates the initial deprotonation step by the base.

Stabilization of Anionic Intermediates: The electron-withdrawing nature of the -CF3 group can stabilize the negative charge of the aryllithium intermediates formed during the halogen dance. This stabilization can influence the equilibrium between different isomeric intermediates.

Steric Effects: While primarily an electronic influencer, the trifluoromethyl group also has a significant steric presence which can direct the approach of the base and influence the regioselectivity of deprotonation.

In this compound, the trifluoromethyl group at position 1 would enhance the acidity of the protons at positions 2 and 6. However, position 2 is already substituted. The combined electronic effects of the chloro, iodo, and trifluoromethyl groups will determine the most likely site for deprotonation and the subsequent pathway of the halogen dance. The strong electron-withdrawing properties of the -CF3 group are a key driver for such rearrangements. nih.gov

Mechanistic Models for Halogen Dance Processes

Several mechanistic models have been proposed to explain halogen dance reactions. The most widely accepted mechanism involves a cascade of deprotonation and metal-halogen exchange reactions. whiterose.ac.uk For a substrate like this compound, the process, when treated with a strong base like an organolithium reagent (RLi) or LDA, can be envisioned as follows:

Initial Deprotonation: The base abstracts the most acidic proton on the aromatic ring. The acidity of the available protons (at positions 4, 5, and 6) is influenced by the combined electronic effects of the chloro, iodo, and trifluoromethyl substituents. The proton at position 6, ortho to the powerful electron-withdrawing -CF3 group, is a likely candidate for abstraction.

Formation of Aryllithium Intermediate: This deprotonation results in the formation of a lithiated benzotrifluoride derivative.

Intra- and Intermolecular Halogen Transfer: The formed aryllithium can then undergo a series of halogen-lithium exchange steps. This can occur intramolecularly, though intermolecular pathways are more common. In an intermolecular process, the aryllithium can abstract the iodine atom from a molecule of the starting this compound. This would generate a new, thermodynamically more stable, iodinated species and a new lithiated species that continues the chain reaction.

A plausible mechanistic pathway for the rearrangement of this compound to a more stable isomer, such as 2-Chloro-3-iodobenzotrifluoride, would likely proceed through a series of such equilibria, driven by the formation of the most stable aryllithium intermediate. The stability of these intermediates is dictated by the electronic properties of the substituents. Computational studies on similar systems, like bromothiophenes, have proposed bridged transition states for the halogen transfer step. ias.ac.in

Applications of 3 Chloro 2 Iodobenzotrifluoride in Advanced Organic Synthesis

3-Chloro-2-iodobenzotrifluoride as a Versatile Synthetic Building Block

This compound is a halogenated aromatic compound that holds significant potential as a versatile building block in advanced organic synthesis. Its utility stems from the presence of three distinct functional groups on the benzene (B151609) ring: a trifluoromethyl group, a chlorine atom, and an iodine atom. The differential reactivity of the chloro and iodo substituents, coupled with the influence of the electron-withdrawing trifluoromethyl group, allows for selective and sequential functionalization, making it a valuable precursor for the construction of complex molecular architectures.

Introduction of Functional Groups for Complex Molecule Construction

The carbon-iodine bond in this compound is significantly more reactive than the carbon-chlorine bond, particularly in transition-metal-catalyzed cross-coupling reactions. This difference in reactivity enables the selective introduction of a wide array of functional groups at the 2-position, while leaving the chlorine atom at the 3-position intact for subsequent transformations. This sequential functionalization is a powerful strategy for the regiocontrolled synthesis of polysubstituted aromatic compounds.

Common cross-coupling reactions that can be selectively performed at the iodo position include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, introducing aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which are valuable handles for further transformations. sigmaaldrich.com

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, leading to the synthesis of substituted anilines. wikipedia.org

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Stille Coupling: Reaction with organostannanes to introduce various organic groups.

Once the desired functional group has been installed at the 2-position, the less reactive chloro group at the 3-position can be targeted for a second coupling reaction, often under more forcing conditions. This stepwise approach provides a high degree of control over the final structure of the molecule.

Interactive Data Table: Potential Cross-Coupling Reactions of this compound

| Coupling Reaction | Reagent | Functional Group Introduced at C-2 | Subsequent Reaction at C-3 |

| Suzuki-Miyaura | Arylboronic acid | Aryl | Suzuki-Miyaura with a different boronic acid |

| Sonogashira | Terminal alkyne | Alkynyl | Click chemistry, further coupling |

| Buchwald-Hartwig | Primary/Secondary Amine | Amino | N-Arylation, further coupling |

| Heck | Alkene | Alkenyl | Hydrogenation, oxidation |

| Stille | Organostannane | Alkyl, Aryl, Vinyl | Further cross-coupling |

Synthesis of Bioactive Difluoroalkylaromatic Scaffolds

While the trifluoromethyl group is prevalent in many bioactive molecules, the related difluoroalkyl group has also garnered significant interest in medicinal chemistry. The synthesis of difluoroalkylaromatic scaffolds often involves the introduction of a difluoroalkyl unit onto an aromatic ring. Although direct methods using this compound for this purpose are not extensively documented, its structure suggests potential synthetic routes. For instance, the iodo group could be converted to a functional group that facilitates the introduction of a difluoroalkyl chain through nucleophilic or radical pathways. The presence of the trifluoromethyl group can influence the electronic properties of the ring, potentially affecting the reactivity and regioselectivity of such transformations.

Precursor Role in Hypervalent Iodine Chemistry

Aryl iodides are well-established precursors for the synthesis of hypervalent iodine reagents, which are versatile and environmentally benign oxidizing agents in organic synthesis. nih.govdiva-portal.org The presence of the iodine atom in this compound makes it a suitable candidate for conversion into various hypervalent iodine(III) and iodine(V) species.

Synthesis of Koser's Reagent Derivatives

Koser's reagent, [hydroxy(tosyloxy)iodo]benzene, and its derivatives are widely used hypervalent iodine(III) reagents for various oxidative transformations. diva-portal.org The synthesis of these reagents typically involves the oxidation of an aryl iodide in the presence of a suitable acid or its salt. It is conceivable that this compound can be oxidized to generate a derivative of Koser's reagent. The electron-withdrawing nature of the trifluoromethyl and chloro groups would likely enhance the electrophilicity and reactivity of the resulting hypervalent iodine center.

Electrophilic Trifluoromethylation using Iodine(III) Reagents

Hypervalent iodine(III) reagents bearing a trifluoromethyl group are powerful electrophilic trifluoromethylating agents. chimia.ch These reagents are typically prepared from the corresponding aryl iodides. Following this precedent, this compound could serve as a precursor for the synthesis of a novel electrophilic trifluoromethylating reagent. The general strategy involves the oxidation of the aryl iodide followed by the introduction of the trifluoromethyl group from a suitable source, such as TMSCF3 (trimethyl(trifluoromethyl)silane). The resulting reagent, a chloro- and trifluoromethyl-substituted iodonium salt, could then be used to transfer a "CF3+" equivalent to a variety of nucleophiles.

Derivatives of this compound in Medicinal Chemistry Research

The introduction of chlorine and trifluoromethyl groups into organic molecules is a common strategy in medicinal chemistry to enhance their pharmacological properties. chemrxiv.org The trifluoromethyl group can improve metabolic stability, lipophilicity, and binding affinity, while chlorine can modulate electronic properties and participate in halogen bonding. Given these beneficial attributes, derivatives of this compound are of interest in drug discovery.

Through the synthetic transformations described above, a diverse library of compounds can be generated from this starting material. For example, by employing various cross-coupling reactions, different pharmacophoric groups can be introduced onto the 3-chloro-2-(trifluoromethyl)phenyl scaffold. The resulting molecules could be screened for a wide range of biological activities, including but not limited to, kinase inhibition, receptor modulation, and antimicrobial effects.

Interactive Data Table: Hypothetical Derivatives of this compound and Potential Medicinal Applications

| Derivative Structure (Functional Group at C-2) | Potential Therapeutic Area | Rationale |

| Substituted pyrazole | Oncology, Inflammation | Pyrazole is a common scaffold in kinase inhibitors. |

| Morpholine | CNS disorders | Morpholine is a privileged fragment in CNS-active drugs. |

| Indole | Antiviral, Anticancer | Indole derivatives exhibit a broad spectrum of biological activities. |

| N-Arylpiperazine | Antipsychotic, Antidepressant | A common structural motif in drugs targeting CNS receptors. |

Information regarding "this compound" is not available in public sources to fulfill the detailed article structure requested.

Following a comprehensive search for the chemical compound "this compound" (CAS No. 203626-41-9), it has been determined that there is insufficient publicly available information to generate a thorough and scientifically accurate article based on the provided outline.

While the compound is listed by several chemical suppliers, indicating its commercial availability for laboratory and research purposes, detailed research findings, and specific applications in advanced organic synthesis, agrochemical development, or materials science are not documented in accessible scientific literature, patents, or technical data sheets.

Searches for its applications in the development of pharmaceutical intermediates, design of novel therapeutic agents, synthesis of pesticide intermediates, development of specialty chemicals, or its potential in materials science and polymerization reactions did not yield any specific results for this particular isomer.

Information is available for other isomers of chloro-iodobenzotrifluoride, such as 1-Chloro-3-iodo-5-(trifluoromethyl)benzene and 3-Chloro-4-iodobenzotrifluoride, which are cited as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals. However, this information cannot be attributed to the specific compound "this compound" as the position of the halogen substituents on the benzene ring significantly influences the chemical and biological properties of the molecule.

Therefore, without specific data on "this compound," it is not possible to provide a detailed and accurate article that adheres to the strict content requirements of the user's request.

Spectroscopic and Computational Characterization in 3 Chloro 2 Iodobenzotrifluoride Research

Advanced Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable tools in the arsenal (B13267) of the modern chemist for probing molecular structure and observing the progress of chemical reactions. For a molecule as complex as 3-Chloro-2-iodobenzotrifluoride, a combination of techniques is often required for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic compounds. For fluorinated molecules like this compound, ¹⁹F NMR provides invaluable information. biophysics.org The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it highly sensitive to its local chemical environment. biophysics.org The chemical shift of the trifluoromethyl group in benzotrifluorides is particularly sensitive to the nature and position of other substituents on the aromatic ring. acs.org

In the case of this compound, the ¹⁹F NMR spectrum would be expected to show a singlet for the -CF₃ group. The precise chemical shift of this singlet provides a fingerprint for the molecule. Substituent chemical shift (SCS) effects of the chloro and iodo groups can be estimated to predict the approximate chemical shift. Generally, the chemical shift of a -CF₃ group on a benzene (B151609) ring is around -63 ppm relative to CFCl₃. The presence of ortho- and meta-substituents will cause a shift in this value.

¹³C NMR spectroscopy is another crucial tool. oregonstate.edu The spectrum would display six distinct signals for the aromatic carbons and one for the trifluoromethyl carbon. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹J_CF). The chemical shifts of the aromatic carbons are influenced by the electronegativity and steric effects of the substituents. The carbon bearing the iodine atom (C-2) would be expected at a lower field (higher ppm) compared to the others, while the carbon attached to the trifluoromethyl group would also be significantly deshielded.

Table 1: Predicted ¹⁹F and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹⁹F (-CF₃) | -60 to -65 | s | - |

| ¹³C (-CF₃) | 120 - 130 | q | ¹J_CF ≈ 270-280 |

| ¹³C (C-1) | ~135 | q (small) | ²J_CF ≈ 30-40 |

| ¹³C (C-2) | ~95 | s | - |

| ¹³C (C-3) | ~138 | s | - |

| ¹³C (C-4) | ~130 | s | - |

| ¹³C (C-5) | ~128 | s | - |

| ¹³C (C-6) | ~132 | s | - |

Note: These are predicted values based on typical substituent effects and may vary depending on the solvent and experimental conditions. oregonstate.educompoundchem.comwisc.edu

Mass Spectrometry for Mechanistic Pathway Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of ions. It is highly effective for determining the molecular weight of a compound and for gaining insights into its structure through fragmentation patterns. libretexts.org For this compound, the molecular ion peak ([M]⁺) would be a key feature in the mass spectrum. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak with about one-third the intensity of the molecular ion peak. miamioh.edu

The fragmentation of this compound under electron ionization (EI) would likely proceed through several pathways. The weakest bond in the molecule is the C-I bond, making the loss of an iodine radical a highly probable initial fragmentation step, leading to a significant [M-I]⁺ peak. docbrown.info Subsequent fragmentation could involve the loss of a chlorine atom or the trifluoromethyl group. The stability of the resulting carbocations plays a crucial role in determining the fragmentation pathway.

Table 2: Plausible Mass Spectrometry Fragmentation of this compound

| m/z | Ion | Plausible Origin |

| 322/324 | [C₇H₃ClIF₃]⁺ | Molecular ion ([M]⁺) |

| 195/197 | [C₇H₃ClF₃]⁺ | Loss of I radical from [M]⁺ |

| 287 | [C₇H₃IF₃]⁺ | Loss of Cl radical from [M]⁺ |

| 253 | [C₆H₃ClI]⁺ | Loss of CF₃ radical from [M]⁺ |

| 166 | [C₆H₃Cl]⁺ | Loss of I and CF₃ radicals |

| 127 | [I]⁺ | Iodine cation |

By analyzing the fragments produced during a reaction, mass spectrometry can help to identify intermediates and byproducts, thus shedding light on the reaction mechanism. For instance, in a cross-coupling reaction involving this compound, MS can be used to detect the formation of the desired product as well as any side products arising from competing reaction pathways.

Computational Chemistry for Mechanistic Insights and Design

Computational chemistry provides a theoretical framework to complement experimental findings. By modeling molecules and their reactions in silico, it is possible to gain a deeper understanding of reaction mechanisms, predict the stability of intermediates and transition states, and guide the design of new synthetic routes.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. csustan.edu It has become a standard tool for calculating the geometries and energies of molecules and for mapping out the potential energy surfaces of chemical reactions. nih.gov For reactions involving this compound, DFT calculations can be employed to explore different possible reaction pathways.

For example, in a nucleophilic aromatic substitution reaction, DFT can be used to calculate the activation energies for substitution at the C-Cl bond versus the C-I bond. This would provide a theoretical basis for the observed regioselectivity of the reaction. The calculations would involve optimizing the geometries of the reactants, the Meisenheimer intermediates (σ-complexes), and the products for each pathway. nih.gov

Elucidation of Transition States and Intermediates

A key strength of computational chemistry is its ability to characterize transient species like transition states and intermediates that may be difficult or impossible to observe experimentally. rsc.org A transition state is a first-order saddle point on the potential energy surface, and its structure and energy determine the activation barrier of a reaction.

By performing a transition state search using DFT, the geometry of the transition state for a particular reaction step can be located. Frequency calculations are then performed to confirm that the structure is indeed a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. wisc.edu

For instance, in a Suzuki coupling reaction of this compound, DFT could be used to model the oxidative addition, transmetalation, and reductive elimination steps. The structures and energies of the palladium intermediates and transition states involved in the catalytic cycle could be calculated, providing a detailed mechanistic picture and explaining how the electronic and steric properties of the substituents influence the reaction rate and yield. rsc.org

Table 3: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction Step

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials |

| Transition State 1 | +15.2 | First energy barrier |

| Intermediate | -5.7 | Stable intermediate species |

| Transition State 2 | +10.8 | Second energy barrier |

| Products | -20.1 | Final products |

Note: The values in this table are illustrative for a hypothetical reaction step and would need to be calculated specifically for the reaction of interest.

Through the synergistic application of advanced spectroscopic techniques and computational chemistry, a comprehensive understanding of the structure, reactivity, and mechanistic intricacies of this compound can be achieved. This knowledge is crucial for the rational design of synthetic strategies and the development of new functional materials and bioactive compounds.

Future Directions and Research Perspectives for 3 Chloro 2 Iodobenzotrifluoride

Exploration of Novel Catalytic Systems for C-X Bond Transformations

The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in 3-Chloro-2-iodobenzotrifluoride is the key to its utility in selective synthesis. The C-I bond is significantly more reactive towards oxidative addition with common transition metal catalysts (like palladium) than the more robust C-Cl bond. This reactivity difference allows for sequential, site-selective cross-coupling reactions.

Future research should focus on expanding the toolkit of catalytic systems to precisely control these transformations. While palladium-based catalysts are the workhorse for such reactions, exploring nickel- and copper-based systems could offer alternative reactivity, improved cost-effectiveness, and access to novel chemical space. A primary goal would be to develop catalysts with exquisite chemoselectivity, ensuring the C-I bond reacts completely while the C-Cl bond remains untouched, and vice-versa for subsequent transformations.

Proposed Research on Selective C-I Bond Functionalization:

| Catalyst System | Target Reaction | Rationale for Exploration |

| Palladium(0) with Buchwald-type phosphine (B1218219) ligands | Suzuki, Sonogashira, Buchwald-Hartwig Amination | High efficiency and functional group tolerance. Ligand tuning can optimize selectivity for the C-I bond. |

| Nickel(0) with N-heterocyclic carbene (NHC) ligands | Kumada, Negishi Coupling | Lower cost than palladium. Can offer different reactivity profiles, potentially at lower temperatures. |

| Copper(I) with phenanthroline-based ligands | Ullmann-type couplings (C-O, C-S bonds) | Ideal for heteroatom coupling, which is crucial for many pharmaceutical scaffolds. |

Development of Stereoselective Synthetic Approaches

The introduction of chirality is a critical step in the synthesis of many active pharmaceutical ingredients. For a planar molecule like this compound, stereocenters must be introduced in the groups that are coupled to the aromatic ring. Future research could pioneer methods to achieve this in a highly controlled manner.

One promising avenue is the use of atroposelective cross-coupling reactions. If a bulky nucleophile is coupled at the 2-position (iodine site), rotation around the newly formed single bond could be restricted, leading to atropisomers—stereoisomers arising from hindered rotation. Developing catalytic systems featuring chiral ligands that can favor the formation of one atropisomer over the other would be a significant advancement. This would transform a simple achiral building block into a scaffold for complex, three-dimensional chiral molecules.

Mechanistic Studies of Unexplored Reactivity Patterns

A deep understanding of reaction mechanisms is fundamental to developing more efficient and selective synthetic methods. For this compound, several mechanistic questions remain. The primary focus would be to quantify the reactivity difference between the C-I and C-Cl bonds under various catalytic conditions.

Computational studies, such as Density Functional Theory (DFT), could model the oxidative addition step for different metals (Pd, Ni, Cu) to predict the energy barriers for C-I versus C-Cl bond cleavage. These theoretical predictions could then be validated through carefully designed kinetic experiments. Such studies would allow chemists to rationally select conditions for a desired outcome, rather than relying on empirical screening. Another area of interest is the potential for halogen dance reactions or other rearrangements under strongly basic or organometallic conditions, which could represent either undesired side reactions or opportunities for novel transformations.

Integration into Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving towards continuous flow and automated platforms. These technologies offer significant advantages in terms of safety, reproducibility, reaction control, and the ability to rapidly screen conditions and synthesize compound libraries.

This compound is an ideal candidate for integration into such systems. Its use in sequential cross-coupling reactions could be streamlined in a flow setup, where the output of a first reactor (for C-I coupling) is fed directly into a second reactor with a different catalyst and nucleophile for C-Cl coupling. Automation could enable high-throughput synthesis of a library of derivatives, where dozens of different building blocks are coupled at the two positions, accelerating the discovery of new drug candidates or materials. Automated platforms can also rapidly identify optimal reaction conditions (temperature, pressure, catalyst loading) with minimal manual intervention. figshare.com

Design of Next-Generation Fluorinated Molecular Scaffolds

The ultimate goal of exploring the reactivity of this compound is to use it as a starting point for novel molecular architectures. Its trifunctional nature allows for the creation of densely functionalized aromatic rings, which are highly sought after in drug discovery. researchgate.netethz.chgoogle.com

By combining selective C-I and C-Cl bond transformations, researchers can design and synthesize a vast array of complex structures. For example, a Suzuki coupling at the iodine position could be followed by a Buchwald-Hartwig amination at the chlorine position, and the trifluoromethyl group can provide a key interaction point for protein binding. This "three-point diversity" approach allows for systematic exploration of the structure-activity relationship (SAR) of a new compound series. The benzotrifluoride (B45747) moiety is a common feature in many modern pharmaceuticals, and this building block provides a direct route to new analogues and next-generation compounds. ethz.chgoogle.com

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 3-Chloro-2-iodobenzotrifluoride, and how can reaction parameters be optimized for higher yields?

- Methodological Answer : The synthesis typically involves halogenation or cross-coupling reactions. For example, halogen exchange using iodination agents (e.g., NaI in polar aprotic solvents) on chloro-trifluoromethyl precursors can introduce the iodine substituent. Optimization focuses on catalyst selection (e.g., Cu(I)/TMEDA systems for cross-coupling, as seen in analogous reactions ), solvent polarity, and temperature control. Yield improvements are achieved by monitoring reaction progress via TLC or GC-MS and quenching side reactions with scavengers like molecular sieves.

Q. Which analytical techniques are prioritized for confirming the structural identity and purity of this compound in academic research?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) is critical for verifying substituent positions and trifluoromethyl group integrity. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC with UV detection assesses purity (>97% as per industrial standards ). Differential Scanning Calorimetry (DSC) may detect impurities affecting melting behavior, though predicted boiling points (225.5±40.0°C ) should be cross-validated experimentally.

Q. What protocols are recommended for the safe storage and handling of this compound to prevent decomposition?

- Methodological Answer : Store in amber vials under inert gas (N₂/Ar) at room temperature, sealed to avoid moisture ingress . Handling requires nitrile gloves (tested for halogen resistance) and sealed goggles to prevent skin/eye contact . Decomposition risks are minimized by avoiding prolonged light exposure and periodic purity checks via NMR.

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of this compound in metal-catalyzed cross-coupling reactions?

- Methodological Answer : The -CF₃ group polarizes the aromatic ring, enhancing electrophilicity at the iodine site and accelerating oxidative addition in Pd/Cu-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT) can model charge distribution, while kinetic experiments under varying electronic environments (e.g., substituent tuning ) isolate the -CF₃ effect. Contrast with non-fluorinated analogs reveals rate differences attributable to inductive effects.

Q. What strategies mitigate instability issues of this compound under ambient conditions, and how are these validated experimentally?

- Methodological Answer : Degradation pathways (e.g., C-I bond cleavage) are monitored via accelerated aging studies (40°C/75% RH) with periodic HPLC analysis. Stabilizers like radical inhibitors (BHT) or chelating agents (EDTA) may suppress free-radical pathways. Stability is validated by comparing post-storage NMR spectra with baseline data and quantifying decomposition products via GC-MS .

Q. In what ways is this compound utilized as a precursor in the synthesis of trifluoromethyl-substituted heterocycles, and what are the mechanistic considerations?

- Methodological Answer : It serves as a halogenated building block for benzimidazoles or naphthalenes via Ullmann or Buchwald-Hartwig couplings. For example, coupling with primary amines under Cu(I)/TMEDA catalysis forms 2-(trifluoromethyl)benzimidazoles . Mechanistic studies using isotopic labeling (¹²⁷I vs. ¹²⁵I) track iodine displacement efficiency, while in situ IR spectroscopy identifies intermediates.

Data Contradiction Analysis

- Example : Discrepancies between predicted (density: 1.952±0.06 g/cm³ ) and experimental density values may arise from crystallinity variations or solvent inclusion. Researchers should replicate measurements using pycnometry or X-ray crystallography and statistically analyze batch-to-batch variability (ANOVA) to resolve contradictions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.